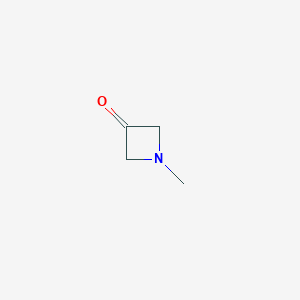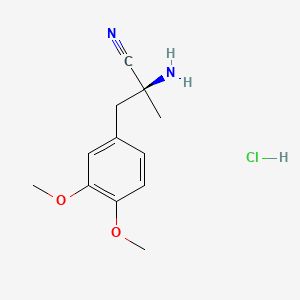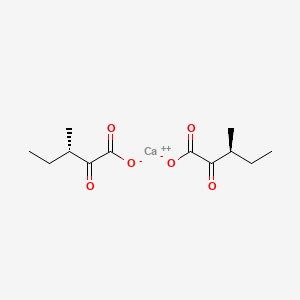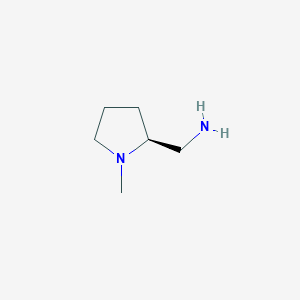
1-Methylazetidin-3-one
Vue d'ensemble
Description
1-Methylazetidin-3-one, also known as 1-methyl-3-azetidinone , is an organic compound with the chemical formula C₄H₇NO . It belongs to the class of heterocyclic compounds and specifically falls under the category of lactams . The compound features a four-membered ring containing one nitrogen atom and one oxygen atom. Its molecular weight is approximately 85.11 g/mol .
Synthesis Analysis
The synthesis of 1-Methylazetidin-3-one involves various methods, including cyclization reactions . One common approach is the intramolecular cyclization of an appropriate precursor. Researchers have explored different synthetic routes to obtain this compound, aiming for high yields and purity. These methods often utilize starting materials such as β-amino acids or their derivatives. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
1-Methylazetidin-3-one possesses a tetrahedral geometry due to the four-membered ring structure. The nitrogen atom is sp³ hybridized, and the lone pair of electrons contributes to its reactivity. The carbonyl group (C=O) in the lactam ring imparts polarity to the molecule. The IUPAC name for this compound is 1-methyl-3-azetidinone .
Applications De Recherche Scientifique
Optical Resolution and Absolute Configurations
1-Methylazetidin-3-one and related compounds have been studied for their optical resolution and absolute configurations. Enantiomers of 3-methylazetidin-2-one and 3-amino-2-methylpropionic acid have been obtained from corresponding diastereomers through various chemical processes. The absolute configurations of these compounds were established through specific conversion processes (Shustov & Rauk, 1996).
Synthesis Processes
The synthesis of 1-alkyl-2-methylazetidin-3-ones involves the hydride-induced cyclization of specific ketimines, demonstrating the compound's role in chemical synthesis processes. This study explored the regioisomeric mixtures and the stereochemistry of the resulting compounds (Salgado et al., 2003).
Chemical Synthesis and Platelet Aggregation
3-(2-oxopropylidene)azetidin-2-one derivatives, including variations of 1-Methylazetidin-3-one, have been synthesized and evaluated for their inhibitory activities on platelet aggregation. This research is significant in understanding the compound's potential medical applications, especially in cardiovascular health (Kawashima et al., 1990).
Organocatalytic Ring Expansion
1-Methylazetidin-3-one is involved in organocatalytic ring expansion processes, particularly the conversion of beta-lactams to gamma-lactams. This research highlights the compound's role in creating novel chemical structures and potential pharmaceutical applications (Alcaide et al., 2005).
Glycosidase Inhibitory Activity
Studies have shown that derivatives of 1-Methylazetidin-3-one exhibit significant inhibitory activity against specific enzymes, demonstrating its potential use in biochemical and pharmaceutical research (Lawande et al., 2015).
Methodology in Synthesis
The compound has been utilized in methodologies for synthesizing azetidin-2-ones from 1, 3-dioxin-4-ones, showcasing its role in complex organic synthesis and the creation of novel chemical structures (Sakaki et al., 1989).
Alkaline Hydrolysis and Hydration Effects
The alkaline hydrolysis of N-methylazetidin-2-one has been explored, particularly focusing on the reaction mechanism and the influence of the solvent. This study provides insights into the chemical behavior of the compound under specific conditions (Frau et al., 1998).
Propriétés
IUPAC Name |
1-methylazetidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-5-2-4(6)3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPACESJCWQAHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612654 | |
| Record name | 1-Methylazetidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylazetidin-3-one | |
CAS RN |
1144032-03-0 | |
| Record name | 1-Methylazetidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene](/img/structure/B1591921.png)




![N-[3-(Trimethoxysilyl)propyl]acetamide](/img/structure/B1591928.png)



![3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane](/img/structure/B1591938.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol](/img/structure/B1591940.png)
![Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate](/img/structure/B1591941.png)